1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by its unique structure, which includes an allyl group, a dichlorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be achieved through a multi-step process involving the following key reactions:
Bargellini Reaction: This reaction involves the use of acetone, chloroform, sodium hydroxide, and isocyanides to produce 3-carboxamido-isobutyric acids.
Ugi Multicomponent Reaction: The product from the Bargellini reaction is then subjected to the Ugi reaction, which involves aldehydes, amines, and isocyanides to form pseudo-peptides containing three amide bonds.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific structural features, such as the presence of both an allyl group and a dichlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-2-7-19-8-3-4-11(15(19)21)14(20)18-10-5-6-12(16)13(17)9-10/h2-6,8-9H,1,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMYHFNBTAKALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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